molecular formula C12H26N2 B1464671 (1-(2-Ethylbutyl)piperidin-4-yl)methanamine CAS No. 1249980-44-6

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine

Cat. No.: B1464671
CAS No.: 1249980-44-6
M. Wt: 198.35 g/mol
InChI Key: IPNPYWVPXQDELY-UHFFFAOYSA-N
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Description

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a piperidine ring, a common structural motif in pharmaceuticals, substituted with a methanamine group and a 2-ethylbutyl chain. This structure classifies it as a valuable chemical building block (synthon) for the design and synthesis of novel compounds. Piperidine derivatives are frequently investigated for their potential biological activities. For instance, structurally related molecules containing the 1-(piperidin-4-yl)methanamine scaffold have been explored in early-stage research for modulating protein functions, such as the NLRP3 inflammasome , a target implicated in inflammatory diseases . The specific alkyl chain substitution in this compound may influence its lipophilicity and binding affinity, making it a versatile intermediate for creating diverse compound libraries aimed at probing biological mechanisms. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

[1-(2-ethylbutyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-11(4-2)10-14-7-5-12(9-13)6-8-14/h11-12H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNPYWVPXQDELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine, also known by its CAS number 1249980-44-6, is a piperidine derivative that has garnered attention in the field of medicinal chemistry. This compound is being studied for its potential biological activities, particularly in relation to its pharmacological effects and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₂₆N₂
  • Molecular Weight : 198.36 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a 2-ethylbutyl group, which may influence its biological activity by altering its interaction with biological targets.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially acting as anti-inflammatory agents. The compound's structure may allow it to interact with key inflammatory mediators.
  • Neuropharmacological Potential : Given the structural similarity to other psychoactive compounds, this derivative may have implications in treating neurological disorders. Piperidine derivatives are often explored for their effects on neurotransmitter systems.
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antimicrobial properties, suggesting that this compound could be evaluated for such effects.

In Vitro Studies

A study involving the synthesis and evaluation of various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were tested for their ability to inhibit NLRP3 inflammasome activation, which is a critical component in inflammatory responses. The results indicated that certain modifications could lead to significant reductions in IL-1β release and pyroptotic cell death in macrophage models .

CompoundIL-1β Release Inhibition (%)Pyroptosis Reduction (%)
Compound A75%60%
Compound B80%70%
This compoundTBDTBD

Note: TBD denotes that further research is needed to quantify these effects specifically for this compound.

Comparison with Similar Compounds

Key Observations :

  • Arylalkyl groups (e.g., 4-methoxybenzyl) are common in AChE inhibitors, leveraging π-π interactions for target binding .
  • Halogenated derivatives (e.g., 2-fluorobenzyl) show enhanced metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted therapies .
  • Heterocyclic substituents (e.g., oxetane) balance lipophilicity and solubility, critical for oral bioavailability .

Trends :

  • Bulky substituents (e.g., trifluoroethyl) may lower yields due to steric hindrance.
  • Electron-donating groups (e.g., methoxy) improve reactivity in alkylation steps .

Physicochemical Properties

Substituents critically impact solubility, pKa, and lipophilicity:

Compound Molecular Weight Predicted pKa LogP (Est.) Aqueous Solubility Reference
This compound (Target) ~213.3 ~10.2 ~2.5 Low (alkyl dominance) -
(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine 234.3 ~9.8 ~1.8 Moderate (polar aryl group)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine 196.2 10.13 ~1.1 High (trifluoroethyl polarity)
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine 170.3 ~9.5 ~0.5 High (oxetane’s polarity)

Key Insights :

  • Alkyl chains (e.g., 2-ethylbutyl) increase logP, favoring membrane permeability but reducing solubility.
  • Polar substituents (e.g., oxetane, trifluoroethyl) enhance solubility, critical for formulation .

Q & A

Q. What are the key structural features of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine that influence its reactivity and biological activity?

The compound’s structure includes a piperidine ring with a 2-ethylbutyl substituent at the 1-position and a methanamine group at the 4-position. The ethylbutyl group enhances lipophilicity, potentially improving membrane permeability, while the methanamine moiety allows for hydrogen bonding and interactions with biological targets. These features are critical for its reactivity in synthetic applications and binding affinity in receptor studies .

Q. What are common synthetic routes for preparing this compound and its derivatives?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of 4-piperidone derivatives with 2-ethylbutyl halides, followed by reductive amination using agents like sodium cyanoborohydride, can yield the target compound. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation) and high-performance liquid chromatography (HPLC) (for purity assessment) are standard. Mass spectrometry (MS) further verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Key parameters include:

  • Catalyst selection : Palladium on carbon for hydrogenation or sodium cyanoborohydride for reductive amination .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) for alkylation; methanol/water mixtures for reductive steps .
  • Purification : Chromatography (e.g., silica gel) or crystallization to isolate high-purity product .

Q. What methodological approaches are recommended for resolving data contradictions in receptor binding assays involving this compound?

  • Orthogonal assays : Use multiple techniques (e.g., radioligand binding, fluorescence polarization) to cross-validate results .
  • Ligand purity verification : Ensure >95% purity via HPLC and characterize degradation products .
  • Control experiments : Assess nonspecific binding using excess unlabeled ligand or receptor knockout models .

Q. How should experimental designs be structured to evaluate the environmental fate of this compound?

  • Biodegradation studies : Use OECD 301 guidelines with activated sludge to measure mineralization rates .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae, employing ISO or OECD protocols .
  • Environmental partitioning : Determine log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution : Modify the ethylbutyl or methanamine groups and compare binding affinities (e.g., IC50 values) .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with target receptors like σ-1 or NMDA .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase .

Methodological Tables

Q. Table 1. Comparison of Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Applications
This compoundC12H26N2198.35CNS drug candidates, receptor studies
2-(1-Ethylpiperidin-4-yl)ethanamineC9H20N2156.27Ligand synthesis, agrochemical intermediates

Q. Table 2. Key Analytical Parameters for Quality Control

ParameterMethodAcceptable Range
PurityHPLC (C18 column)≥95% (area normalization)
Structural Confirmation<sup>1</sup>H/<sup>13</sup>C NMRFull spectral match to reference
Residual SolventsGC-FID≤0.1% (ICH Q3C guidelines)

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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